

Technical Support Center: Determining the Degree of Biotinylation with the HABA Assay

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Compound of Interest

Compound Name: Biotin-PEG4-NHS ester

Cat. No.: B606142

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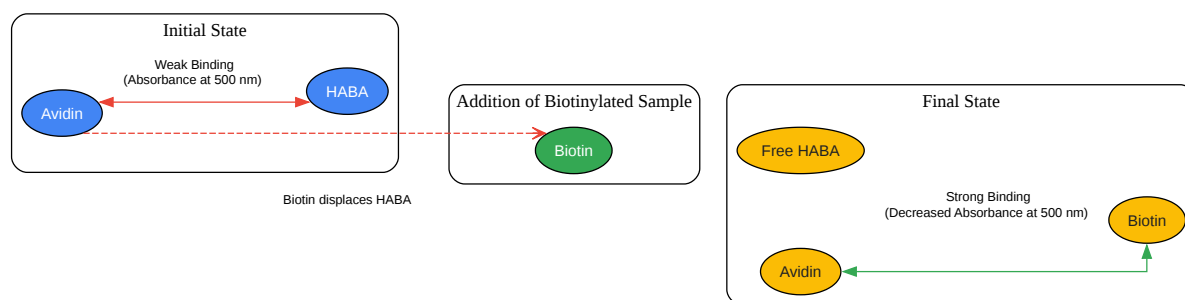
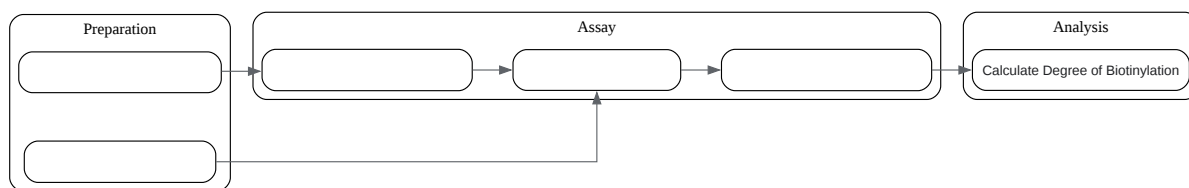
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay for determining the degree of biotinylation. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.

Principle of the HABA Assay

The HABA assay is a rapid and straightforward colorimetric method for estimating the amount of biotin incorporated onto a protein or other molecule.^{[1][2]} The principle is based on the interaction between HABA, avidin, and biotin.^[1] HABA dye binds to avidin, forming a yellow-orange complex that absorbs light at 500 nm.^[2] Biotin has a much stronger affinity for avidin than HABA does.^{[3][4]} When a biotinylated sample is introduced, the biotin displaces the HABA from the avidin-HABA complex.^{[1][2][5]} This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.^{[2][5]} By measuring the change in absorbance, the concentration of biotin can be determined.^[2]

Experimental Workflow and Principle Diagrams

The following diagrams illustrate the experimental workflow and the underlying principle of the HABA assay.



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